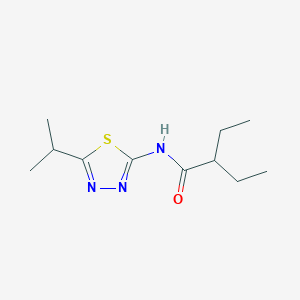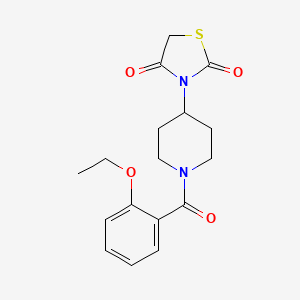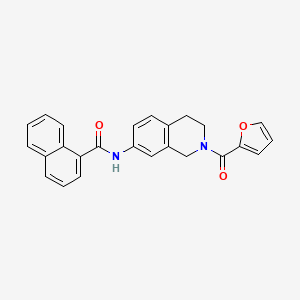
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide” is a complex organic compound that contains several functional groups and structural features. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a tetrahydroisoquinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing cycle . Additionally, it has a naphthamide group, which is derived from naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and naphthalene) would contribute to the compound’s stability and reactivity . The nitrogen in the tetrahydroisoquinoline ring could potentially act as a nucleophile, making it reactive towards electrophiles .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. Furan rings can undergo electrophilic substitution reactions . The nitrogen in the tetrahydroisoquinoline ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Anti-Bacterial Activities
Compounds similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide have shown promising results in combating drug-resistant bacteria. For instance, N-(4-bromophenyl)furan-2-carboxamide was found to be effective against bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
Anti-Cancer Applications
Carbamothioyl-furan-2-carboxiamide derivatives, which are structurally related to the compound , have been synthesized and screened for their anti-cancer activities . This suggests that N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide could potentially have applications in cancer research.
Synthesis of Novel Heterocycles
Furan-2-carbonyl isothiocyanate, a compound related to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, has been used in the synthesis of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles and their condensed candidates . This suggests that the compound could be used in the synthesis of novel heterocycles.
Development of New Pharmaceuticals
Given its potential anti-bacterial and anti-cancer properties, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide could be used in the development of new pharmaceuticals. The compound’s ability to combat drug-resistant bacteria could be particularly useful in this regard .
Research on Nano-Formulated Catalysts
While not directly related to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, research on supports for newly designed nano-formulated catalysts is a quickly expanding field of R&D . Given the compound’s potential applications in synthesis, it could potentially be used in this area of research.
Solar Energy Conversion
Again, while not directly related, the electrochemical oxidation of HMF, a furan derivative, has been explored as an interesting option when coupled with a solar energy conversion unit . This suggests that furan derivatives like N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide could potentially have applications in solar energy conversion.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-24(22-8-3-6-18-5-1-2-7-21(18)22)26-20-11-10-17-12-13-27(16-19(17)15-20)25(29)23-9-4-14-30-23/h1-11,14-15H,12-13,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOIJRYAZNMVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)

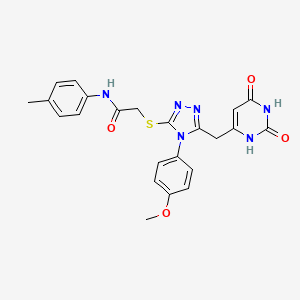
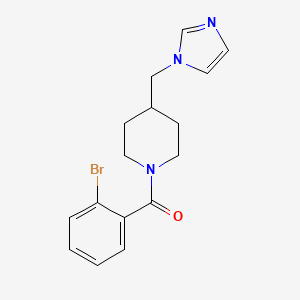
![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)

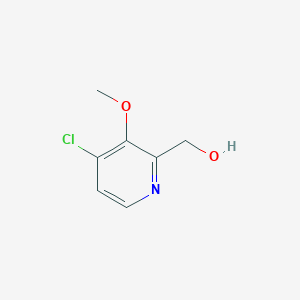
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B3008753.png)
![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)
![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)
![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)
